Firsocostat - 1434635-54-7

Firsocostat

Catalog Number: EVT-276918
CAS Number: 1434635-54-7
Molecular Formula: C28H31N3O8S
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Firsocostat, formerly known as GS-0976, is a liver-targeted inhibitor of acetyl-coenzyme A carboxylase (ACC) isoforms 1 and 2. [] It is classified as a small molecule inhibitor. [, ] In scientific research, Firsocostat serves as a valuable tool to investigate the role of ACC in lipid metabolism and explore its therapeutic potential for diseases like nonalcoholic steatohepatitis (NASH), fungal infections, and age-related macular degeneration (AMD).

Future Directions
  • Further research is necessary to optimize dosing strategies for Firsocostat, especially in patients with impaired liver or kidney function. [, ]
  • Long-term safety and efficacy studies are crucial to establish its suitability as a treatment option for NASH, fungal infections, and AMD. [, ]
  • Investigating the potential of Firsocostat in combination therapies with other drugs targeting different pathways involved in these diseases is a promising avenue for future research. [, , , , , , , ]
  • Understanding the precise molecular mechanisms underlying Firsocostat's effects on different cell types and disease models will be crucial for refining its therapeutic applications. [, , ]
  • Exploring the potential of Firsocostat in other diseases characterized by dysregulated lipid metabolism, such as diabetic nephropathy, is warranted. []

GS-834773

  • Compound Description: GS-834773 is a nonactive metabolite of Firsocostat. []

Cilofexor

  • Compound Description: Cilofexor is a nonsteroidal farnesoid X receptor agonist. [] It is being investigated for its potential in treating nonalcoholic steatohepatitis (NASH), often in combination with Firsocostat. [2, 5, 9, 15-18]

Semaglutide

  • Compound Description: Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist. [, ] It is being investigated in combination therapies with Firsocostat and Cilofexor for NASH treatment. [, , ]
  • Relevance: Similar to Cilofexor, Semaglutide is often studied in combination with Firsocostat for its potential in treating NASH. [, , ] This suggests a potential synergistic effect when these compounds are used together, even though they possess distinct structures and act on separate pharmacological targets to address NASH.

Voriconazole

  • Compound Description: Voriconazole is an antifungal medication commonly used to treat various fungal infections. []
  • Relevance: Research has investigated the synergistic antifungal effects of combining Voriconazole with Firsocostat against Candida albicans. [] This suggests that Firsocostat might potentiate the antifungal activity of Voriconazole, although their structures and primary therapeutic targets differ.
  • Compound Description: Itraconazole, like Voriconazole, is a widely used antifungal agent. []
  • Relevance: Itraconazole was also studied in combination with Firsocostat for its synergistic antifungal activity against C. albicans, similar to Voriconazole. [] This further supports the potential of Firsocostat to enhance the efficacy of existing antifungal treatments, despite their distinct structures and mechanisms of action.
  • Compound Description: Amphotericin B is another potent antifungal drug used for severe fungal infections. []
  • Relevance: Research explored the synergistic antifungal effects of combining Amphotericin B with Firsocostat against C. albicans, indicating a potential for broader synergistic effects with antifungal agents. [] Despite their different structures and antifungal mechanisms, this suggests that Firsocostat might enhance the efficacy of different classes of antifungal drugs, including Amphotericin B.

Resmetirom

  • Compound Description: Resmetirom is a thyroid hormone receptor beta (THRβ) agonist. []
  • Relevance: Resmetirom, in combination with an analog of Firsocostat, showed potential in reducing liver triglycerides and improving non-alcoholic steatohepatitis (NASH) in preclinical models. [] This highlights the therapeutic potential of combining agents that target different aspects of lipid metabolism, like Firsocostat and Resmetirom, in NASH treatment.

Fenofibrate

  • Compound Description: Fenofibrate is a PPARα agonist belonging to the fibrate class of medications, primarily used to lower lipid levels in the blood. [, ]
  • Relevance: Fenofibrate, along with Firsocostat, was investigated for its ability to mitigate hypertriglyceridemia in NASH patients treated with Cilofexor and Firsocostat. [, ] Despite their different mechanisms, this suggests that combining Firsocostat with lipid-lowering agents like Fenofibrate could manage treatment-emergent hypertriglyceridemia.

Elafibranor

  • Compound Description: Elafibranor is a dual PPAR alpha/delta agonist. [, ] It is under investigation for its potential to treat NASH. []
  • Relevance: Similar to Fenofibrate, Elafibranor, in combination with an analog of Firsocostat, demonstrated potential in reducing liver triglycerides in preclinical NASH models. [] This further emphasizes the possibility of utilizing combination therapies targeting different lipid metabolism pathways alongside Firsocostat to manage NASH.

Lanifibranor

  • Compound Description: Lanifibranor is a PPAR agonist. []
  • Relevance: Lanifibranor, when combined with a Firsocostat analog, was studied for its effects on liver triglycerides and NASH in preclinical settings. [] Although structurally distinct from Firsocostat, their shared involvement in modulating lipid metabolism underscores the potential for combination therapies targeting this pathway in NASH treatment.

Seladelpar

  • Compound Description: Seladelpar is a selective PPARδ agonist. []
  • Relevance: Seladelpar, in combination with a Firsocostat analog, was investigated in preclinical NASH models for its effects on liver triglycerides and NASH. [] While structurally different from Firsocostat, their common focus on regulating lipid metabolism emphasizes the potential of combination therapies targeting this pathway to treat NASH.
  • Compound Description: Saroglitazar is a dual PPAR alpha/gamma agonist. [, ]
  • Relevance: Saroglitazar, when administered alongside a Firsocostat analog, was explored in preclinical models for its impact on liver triglycerides and NASH. [] This, like other PPAR agonists, suggests that combining drugs targeting various facets of lipid metabolism alongside Firsocostat could be a viable strategy for managing NASH.
Synthesis Analysis

The synthesis of Firsocostat involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods are not publicly disclosed, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Functional Group Modifications: Various reactions such as alkylation, acylation, and cyclization are employed to construct the core structure of Firsocostat.
  3. Purification: The final product is purified using techniques like chromatography to ensure high purity levels suitable for clinical testing.

Technical details regarding the exact reagents and reaction conditions remain confidential due to proprietary concerns from the developing company.

Molecular Structure Analysis

Firsocostat has a molecular formula of C28H31N3O8SC_{28}H_{31}N_{3}O_{8}S and features a complex structure that includes multiple functional groups conducive to its activity as an acetyl-CoA carboxylase inhibitor.

Structural Data

  • Molecular Weight: Approximately 553.63 g/mol.
  • Key Functional Groups: The structure contains amine, ester, and thioether functionalities that contribute to its binding affinity and specificity for the target enzyme.

The three-dimensional structure has been modeled using computational chemistry techniques to predict its interaction with acetyl-CoA carboxylase, providing insights into its binding site and mechanism of action .

Chemical Reactions Analysis

Firsocostat primarily participates in biochemical reactions involving lipid metabolism. As an inhibitor of acetyl-CoA carboxylase, it disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis.

Key Reactions

  • Inhibition Reaction: Firsocostat binds competitively to the active site of acetyl-CoA carboxylase, preventing substrate access.
  • Metabolic Pathway Impact: By inhibiting this enzyme, Firsocostat leads to decreased de novo lipogenesis and increased fatty acid oxidation in hepatocytes.

These reactions contribute significantly to its therapeutic effects in reducing hepatic steatosis and inflammation associated with nonalcoholic steatohepatitis .

Mechanism of Action

The mechanism of action for Firsocostat involves:

  1. Competitive Inhibition: Firsocostat binds to the biotin carboxylase domain of acetyl-CoA carboxylase, inhibiting its dimerization and enzymatic activity.
  2. Reduction in Lipogenesis: This inhibition leads to a decrease in malonyl-CoA levels, subsequently reducing fatty acid synthesis while promoting fatty acid oxidation.
  3. Clinical Outcomes: Clinical studies have shown that treatment with Firsocostat results in significant reductions in liver fat content and improvements in liver histology markers associated with nonalcoholic steatohepatitis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; limited solubility in water which is common for many lipophilic compounds.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions (e.g., refrigeration) to maintain integrity over time.
  • pH Sensitivity: As with many pharmaceutical compounds, stability can be influenced by pH levels; optimal formulations are typically maintained within a physiological pH range.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular characterization .

Applications

Firsocostat is primarily under investigation for its application in treating nonalcoholic steatohepatitis. Its role as an acetyl-CoA carboxylase inhibitor positions it as a promising candidate for managing metabolic diseases associated with dysregulated lipid metabolism.

Scientific Uses

  • Clinical Trials: Currently undergoing various phases of clinical trials aimed at assessing efficacy in reducing liver fat content and improving liver function tests.
  • Research Applications: Utilized in preclinical models to study metabolic pathways related to fatty acid synthesis and liver disease progression.

Properties

CAS Number

1434635-54-7

Product Name

Firsocostat

IUPAC Name

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid

Molecular Formula

C28H31N3O8S

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1

InChI Key

ZZWWXIBKLBMSCS-FQEVSTJZSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5

Solubility

Soluble in DMSO

Synonyms

ND-630; ND 630; ND630. NDI-010976; NDI 010976; NDI010976; GS-0976; GS0976; GS 0976; firsocostat;

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.